molecular formula C19H11Cl2NO2 B397663 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE

Cat. No.: B397663
M. Wt: 356.2g/mol
InChI Key: PVPHULVYJWPSIA-UHFFFAOYSA-N
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Description

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H11Cl2NO2. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. This process can be catalyzed by metal complexes to enhance the reaction efficiency .

Another approach involves the use of substituted biphenyls, which undergoes a series of reactions including halogenation and Friedel-Crafts reactions to form the dibenzofuran core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Friedel-Crafts Reactions: Aluminum chloride or other Lewis acids as catalysts.

    Condensation: Amines or other nucleophiles in the presence of dehydrating agents such as phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H11Cl2NO2

Molecular Weight

356.2g/mol

IUPAC Name

2,3-dichloro-N-dibenzofuran-3-ylbenzamide

InChI

InChI=1S/C19H11Cl2NO2/c20-15-6-3-5-14(18(15)21)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23)

InChI Key

PVPHULVYJWPSIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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